molecular formula C8H8BrN3O B13050114 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine

2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine

Cat. No.: B13050114
M. Wt: 242.07 g/mol
InChI Key: OIXIMQJIJIBQAH-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is C8H8BrN3O, and it has a molecular weight of 242.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

    Temperature: Elevated temperatures are used to facilitate the reaction.

    Reaction time: The reaction is relatively fast, often completed within minutes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: These reactions can modify the functional groups on the imidazo[1,2-A]pyridine ring.

    Cyclization reactions: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,2-A]pyridine scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

2-bromo-6-methoxyimidazo[1,2-a]pyridin-7-amine

InChI

InChI=1S/C8H8BrN3O/c1-13-6-3-12-4-7(9)11-8(12)2-5(6)10/h2-4H,10H2,1H3

InChI Key

OIXIMQJIJIBQAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1N)Br

Origin of Product

United States

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